molecular formula C22H28N2O7S B2766082 N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4-dimethoxybenzamide CAS No. 922066-77-1

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4-dimethoxybenzamide

Cat. No.: B2766082
CAS No.: 922066-77-1
M. Wt: 464.53
InChI Key: AQQOJUFBHHEHRO-UHFFFAOYSA-N
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Description

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4-dimethoxybenzamide is a highly complex organic compound Its intricate structure consists of multiple functional groups, including sulfonyl and benzamide moieties, which may lend it unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4-dimethoxybenzamide involves multiple steps:

  • Synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline:
    • This intermediate is typically synthesized by cyclization of appropriately substituted precursors under acidic conditions.

  • Preparation of the sulfonyl chloride intermediate:
    • This involves the reaction of sulfonyl precursors with thionyl chloride.

  • Coupling reactions:
    • The sulfonyl chloride intermediate reacts with the 6,7-dimethoxy-3,4-dihydroisoquinoline to form the sulfonyl derivative.

  • Formation of the benzamide derivative:
    • The final step involves the acylation of the sulfonyl derivative with a 3,4-dimethoxybenzoic acid derivative under appropriate conditions, often with the aid of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods: Scaling up to industrial production would necessitate optimization of these synthetic steps for yield and cost-efficiency. Key aspects would include the selection of solvents and reaction temperatures, and purification steps to ensure the compound's high purity.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:
    • The compound can undergo oxidation at the isoquinoline nitrogen or at the methoxy groups, potentially forming N-oxides or demethylated products.

  • Reduction:
    • Reductive cleavage of the sulfonyl group can occur under conditions such as catalytic hydrogenation.

  • Substitution:
    • Nucleophilic substitutions can occur, particularly at the methoxy and sulfonyl moieties.

Common Reagents and Conditions:
  • Oxidation:
    • Reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    • Conditions: Typically carried out in solvents like dichloromethane at low temperatures.

  • Reduction:
    • Reagents: Hydrogen gas with palladium on carbon (Pd/C) catalyst, lithium aluminum hydride (LiAlH4).

    • Conditions: Anhydrous solvents, under inert atmosphere for some reductions.

  • Substitution:
    • Reagents: Alkyl halides, nucleophiles like amines or thiols.

    • Conditions: Often in polar aprotic solvents like dimethylformamide (DMF), with base catalysts.

Major Products:
  • Oxidation:
    • Formation of N-oxides or demethylated derivatives.

  • Reduction:
    • Formation of amine derivatives.

  • Substitution:
    • Various substituted benzamide or isoquinoline derivatives, depending on the nucleophile.

Scientific Research Applications

Chemistry: In synthetic organic chemistry, N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4-dimethoxybenzamide can serve as a building block for constructing more complex molecules due to its versatile functional groups.

Biology: This compound might exhibit interesting biological activities due to its structural similarity to known bioactive molecules, potentially serving as a lead compound in drug discovery.

Medicine: Possible uses in medicinal chemistry include exploring its efficacy as a therapeutic agent, particularly in oncology or neurology, given the bioactive potential of isoquinoline derivatives.

Industry: Industrially, this compound could be used in the development of new materials or pharmaceuticals, where its unique structural features provide specific properties or activities.

Mechanism of Action

The mechanism by which N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4-dimethoxybenzamide exerts its effects would largely depend on its interaction with molecular targets. For instance, it may inhibit enzymes or bind to receptors, modulating signaling pathways. The sulfonyl and benzamide groups could facilitate these interactions by forming hydrogen bonds or hydrophobic contacts with the targets.

Comparison with Similar Compounds

Similar Compounds:

  • 6,7-dimethoxy-3,4-dihydroisoquinoline:
    • Shares the isoquinoline core but lacks the sulfonyl and benzamide functional groups.

  • 3,4-dimethoxybenzamide:
    • Contains the benzamide moiety but without the sulfonyl and isoquinoline groups.

  • Sulfonyl derivatives:
    • Various compounds with sulfonyl functional groups but differing in their remaining structure.

Uniqueness: What sets N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4-dimethoxybenzamide apart is the combination of these functional groups in a single molecule, potentially leading to unique biological activities or industrial applications not observed in simpler analogs.

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Biological Activity

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4-dimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. The compound's structure includes a dihydroisoquinoline moiety, which is known for various pharmacological properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C₃₈H₃₈N₄O₆
  • Molecular Weight: 646.75 g/mol
  • CAS Number: 206873-63-4
PropertyValue
Molecular FormulaC₃₈H₃₈N₄O₆
Molecular Weight646.75 g/mol
Purity95%
IUPAC NameN-(2-((6,7-dimethoxy...

Anticancer Activity

Research has indicated that derivatives of the dihydroisoquinoline framework exhibit notable anticancer properties. A study focused on a series of compounds related to this structure demonstrated that some derivatives possess significant cytotoxic effects against cancer cell lines. For instance, compounds synthesized with similar structures showed IC50 values in the low micromolar range, indicating potential effectiveness in overcoming multidrug resistance in cancer therapy .

The biological activity of this compound may involve multiple mechanisms:

  • Inhibition of Key Enzymes: Compounds in this class have been shown to inhibit dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis and cell proliferation .
  • Modulation of Signaling Pathways: The compound may interact with various signaling pathways involved in cell survival and apoptosis.

Case Studies

  • Cytotoxicity Assay:
    • A study evaluated the cytotoxicity of related compounds using the MTT assay on K562 cell lines. Results indicated that certain derivatives exhibited IC50 values as low as 0.65 μM, demonstrating potent activity against resistant cancer cells .
  • In Vivo Studies:
    • Preliminary in vivo studies have suggested that similar compounds can reduce tumor growth in xenograft models. These findings support the potential for clinical applications in cancer treatment.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic viability:

  • Absorption and Distribution: Initial studies suggest good bioavailability due to its lipophilic nature.
  • Metabolism: The compound may undergo hepatic metabolism; however, specific metabolic pathways require further elucidation.
  • Toxicological Profile: Toxicity assessments indicate that while some derivatives show low cytotoxicity to normal cells, further studies are needed to determine long-term effects and safety profiles.

Table 2: Summary of Biological Activities

Activity TypeObservations
Anticancer ActivityIC50 values < 1 µM against K562 cells
Enzyme InhibitionInhibits DHFR
Signaling ModulationAffects apoptosis pathways

Properties

IUPAC Name

N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O7S/c1-28-18-6-5-16(12-19(18)29-2)22(25)23-8-10-32(26,27)24-9-7-15-11-20(30-3)21(31-4)13-17(15)14-24/h5-6,11-13H,7-10,14H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQQOJUFBHHEHRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCS(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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